Erbium sulfate octahydrate
Description
Contextualization within Lanthanide Chemistry and Rare Earth Compounds
Erbium (Er) is a member of the lanthanide series, a group of 15 metallic elements with atomic numbers 57 through 71. labxchange.orgwikipedia.orgwiley.com These elements, often referred to as rare earth elements, are characterized by the filling of the 4f electron shell. wikipedia.org A key feature of lanthanides is their chemical similarity, which makes them challenging to separate from one another. labxchange.orgwiley.com They typically exist in the +3 oxidation state, forming trivalent cations (Ln³⁺). wikipedia.orgvedantu.com
The chemistry of lanthanide compounds is largely influenced by the ionic radius of the trivalent cation, which steadily decreases across the series—a phenomenon known as lanthanide contraction. wikipedia.org This similarity in chemical behavior means that lanthanides often occur together in nature. wiley.com Despite their name, rare earth elements are not exceptionally rare in the Earth's crust; for instance, cerium is more abundant than copper. labxchange.org Their "rarity" stems more from the difficulty in extracting and purifying them. wikipedia.org
Erbium was discovered in Ytterby, Sweden, the namesake for several other rare earth elements. wikipedia.org Like other lanthanides, erbium is a reactive metal that tarnishes in air and forms ionic compounds with nonmetals. labxchange.org The unique electronic and magnetic properties of rare earth elements, including erbium, make them indispensable in various modern technologies. labxchange.org
Importance of Hydrated Rare Earth Sulfates in Scientific Research
Hydrated rare earth sulfates, such as erbium(III) sulfate (B86663) octahydrate, are significant in several areas of scientific research and industrial application. olisystems.com These compounds are often key intermediaries in the hydrometallurgical processes used to produce and purify rare earth elements. olisystems.com For example, the precipitation of rare earth sulfates is a crucial step in separating them from other elements after acid digestion of ores. mdpi.com
The water of hydration in these salts plays a critical role in their crystal structure and thermal stability. vulcanchem.com The thermal decomposition of hydrated rare earth sulfates is a subject of study, as it provides a route to producing anhydrous sulfates and, ultimately, rare earth oxides. researchgate.net The specific number of water molecules can influence the compound's properties and applications.
Furthermore, hydrated rare earth sulfates are valuable precursors for creating advanced materials. Their solubility in water allows for their use in solution-based synthesis methods, such as doping optical fibers or creating nanomaterials. vulcanchem.com The luminescent properties of rare earth ions, including erbium, are of particular interest. researchgate.netrsc.orgaip.org Erbium compounds, for instance, are known for their characteristic pink fluorescence and are used in lasers, optical amplifiers, and phosphors. americanelements.comaemree.comwikipedia.org Research into enhancing the luminescence of erbium compounds, sometimes by co-doping with other elements like lithium, is an active area of investigation. rsc.orgrsc.org
The study of the coordination chemistry of lanthanides in solution, often modeled using solid-state compounds like hydrated sulfates, is essential for understanding and optimizing separation processes. acs.org The interaction of rare earth ions with sulfate and other ligands in aqueous solutions is a complex field with significant implications for both fundamental chemistry and industrial applications. mdpi.comresearchgate.net
Interactive Data Tables
Table 1: Properties of Erbium(III) Sulfate Octahydrate
| Property | Value | References |
| Chemical Formula | Er₂(SO₄)₃·8H₂O | labfind.co.krchemical-suppliers.eu |
| Molecular Weight | 766.83 g/mol | attelements.comamericanelements.com |
| Appearance | Pink crystalline solid | attelements.comamericanelements.com |
| Density | 3.205 - 3.22 g/cm³ | attelements.comamericanelements.com |
| Solubility in Water | Soluble | labfind.co.krprochemonline.com |
| Melting Point | Decomposes upon heating | attelements.comamericanelements.com |
Table 2: Applications of Erbium and its Compounds
| Application Area | Specific Use | References |
| Optics & Telecommunications | Dopant in optical fibers for amplifiers (EDFAs) | attelements.comstanfordmaterials.comthermofisher.comdatainsightsmarket.com |
| Glass & Ceramics | Colorant for a pink hue in glass and porcelain enamels | attelements.comthermofisher.com |
| Lasers | Active medium in solid-state lasers for medical and dental applications | americanelements.comstanfordmaterials.com |
| Phosphors | Activator in phosphors for displays | aemree.come4journal.com |
| Nuclear Technology | Neutron absorber in control rods | aemree.com |
Structure
2D Structure
Properties
IUPAC Name |
erbium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Er.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNPRCXUVYGCAE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Er2H16O20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648465 | |
| Record name | Erbium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
766.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10031-52-4 | |
| Record name | Erbium sulfate octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium sulfate--water (2/3/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERBIUM SULFATE OCTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76R3969825 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Crystal Growth of Erbium Iii Sulfate Octahydrate
Chemical Synthesis Routes
The preparation of erbium(III) sulfate (B86663) octahydrate can be achieved through several chemical pathways, ranging from laboratory-scale synthesis to industrial-scale extraction from ores.
Precipitation from an aqueous solution is a common method for the synthesis of many inorganic salts, including erbium(III) sulfate octahydrate. This technique relies on the principle of reducing the solubility of the salt in a solvent to induce the formation of a solid, crystalline product. mt.com The process generally involves creating a supersaturated solution of erbium sulfate, from which the octahydrate form can crystallize.
Supersaturation can be achieved through various methods such as:
Cooling Crystallization: A saturated solution prepared at a higher temperature becomes supersaturated upon controlled cooling, leading to crystallization. mt.com
Evaporative Crystallization: The concentration of the solute is increased by evaporating the solvent, leading to supersaturation and subsequent crystal formation. mt.com
In industrial contexts, precipitation is often used to recover rare earth elements from leach solutions. For instance, rare earth elements can be precipitated as double sulfate salts, such as sodium-lanthanide double sulfates, by adding a source of the alkali sulfate (e.g., Na₂SO₄) to the solution. mdpi.com While this method is effective for separating rare earths as a group, further processing would be required to isolate pure erbium sulfate.
A direct and straightforward method for synthesizing erbium(III) sulfate is the reaction of an erbium precursor, most commonly erbium(III) oxide (Er₂O₃), with sulfuric acid (H₂SO₄). wikipedia.org Erbium(III) oxide, a readily available compound of erbium, dissolves in sulfuric acid to form erbium(III) sulfate and water, as described by the following chemical equation:
Er₂O₃ + 3H₂SO₄ → Er₂(SO₄)₃ + 3H₂O wikipedia.org
To obtain the octahydrate form, the resulting solution is typically subjected to controlled evaporation or cooling to allow for the crystallization of Er₂(SO₄)₃·8H₂O. researchgate.net The pink, monoclinic crystals of the octahydrate can then be separated from the solution by filtration. lookchem.com
On an industrial scale, erbium is extracted from rare earth-containing ores, such as monazite (B576339), which is a mixed rare earth-thorium phosphate (B84403) mineral. onetunnel.orgiaea.org A prominent method for processing these ores is the sulfuric acid bake and leach process. onetunnel.orgiaea.org
The process involves the following key steps:
Baking: The concentrated ore is mixed with concentrated sulfuric acid and heated (baked) at elevated temperatures. This converts the rare earth phosphates into water-soluble rare earth sulfates. iaea.orgresearchgate.net
Leaching: The baked material is then dissolved in water in a process called leaching. The soluble rare earth sulfates are extracted into the aqueous solution, leaving behind a solid residue containing impurities. iaea.orgresearchgate.net
The temperature of the bake is a critical parameter that influences the efficiency of the extraction and the separation from other elements like thorium. Research on monazite concentrate has shown that the sulfation reaction is nearly complete at 250°C, leading to high solubilization of rare earth elements. iaea.orgresearchgate.netdaneshyari.com Increasing the temperature further can affect the solubility of impurities. For example, baking at 300°C can lead to the precipitation of a thorium phosphate compound during leaching, thereby separating it from the rare earth elements. iaea.orgresearchgate.netdaneshyari.com However, at even higher temperatures (400-500°C), insoluble rare earth-containing compounds can form, which reduces the extraction efficiency. iaea.orgresearchgate.netdaneshyari.com
| Bake Temperature (°C) | REE Extraction (%) | Observations |
|---|---|---|
| 250 | >90% | Sulfation reaction is virtually complete. iaea.orgresearchgate.netdaneshyari.com |
| 300 | ~100% | Thorium precipitates during leaching, aiding separation. iaea.orgresearchgate.netdaneshyari.com |
| 400-500 | Decreased | Formation of insoluble thorium-rare earth polyphosphates. iaea.orgresearchgate.netdaneshyari.com |
| 650-800 | Further decreased to ~55% | Partial re-formation of monazite. daneshyari.com |
Following the leaching step, the resulting solution, which contains a mixture of rare earth sulfates, undergoes further separation and purification processes to isolate individual rare earth compounds like erbium(III) sulfate octahydrate.
Single Crystal Growth Techniques
The growth of high-quality single crystals of erbium(III) sulfate octahydrate is essential for detailed structural analysis and for applications that require specific optical or electronic properties.
Solution growth is a widely used technique for producing single crystals of water-soluble compounds. researchgate.net The slow evaporation method is a common and straightforward approach within this category. rajpub.comijsr.in
The general procedure for slow evaporation solution growth involves:
Preparation of a Saturated Solution: A saturated or slightly undersaturated solution of erbium(III) sulfate is prepared in a suitable solvent, typically deionized water, at a constant temperature. rajpub.com
Slow Evaporation: The solution is placed in a container with a loose cover to allow the solvent to evaporate slowly and controllably over a period of days to weeks. rajpub.comijsr.in
Crystal Nucleation and Growth: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation. This induces the spontaneous formation of crystal nuclei, which then grow into larger single crystals. researchgate.net
The quality and size of the resulting crystals are influenced by factors such as the rate of evaporation, temperature stability, and the purity of the starting materials. This method has been successfully used to obtain single crystals of other rare earth sulfate octahydrates, indicating its applicability to erbium(III) sulfate octahydrate. researchgate.net
Crystal growth in gels is another solution-based method that is particularly useful for growing crystals of substances that are sparingly soluble or prone to rapid precipitation, which can hinder the formation of well-defined single crystals. ias.ac.in The gel medium serves to suppress convective currents and slow down the diffusion of reactants, allowing for controlled crystal growth. ias.ac.inmdpi.com
Two primary gel diffusion techniques are:
Single Diffusion: In this setup, one of the reactants is incorporated into the gel, and a solution of the second reactant is carefully layered on top. mdpi.comresearchgate.net The second reactant diffuses into the gel, and where the two reactants meet at an appropriate concentration, crystals nucleate and grow. mdpi.com
Double Diffusion: This technique typically employs a U-shaped tube. The bottom of the tube is filled with a gel. Solutions of the two reactants are then placed in the separate arms of the U-tube. ias.ac.in The reactants diffuse towards each other through the gel column, and crystallization occurs in the region where they meet. mdpi.com
Silica (B1680970) gel is a commonly used medium for this purpose. mdpi.com The growth of rare earth mixed single crystals has been reported using silica gel, demonstrating the feasibility of this method for complex inorganic compounds. mdpi.com While specific studies on the gel growth of erbium(III) sulfate octahydrate are not widely documented, the principles of the technique are applicable. For instance, a solution of an erbium salt (e.g., erbium chloride) could be diffused into a gel containing a sulfate source (e.g., sodium sulfate) to facilitate the controlled precipitation and growth of erbium(III) sulfate octahydrate crystals.
| Technique | Principle | Advantages | Key Parameters |
|---|---|---|---|
| Solution Growth (Slow Evaporation) | Gradual removal of solvent to induce supersaturation and crystallization. mt.com | Simple setup, can produce large, high-quality crystals. researchgate.net | Evaporation rate, temperature, purity of solution. researchgate.net |
| Gel Diffusion | Controlled reaction and crystallization by slowing reactant diffusion in a gel medium. ias.ac.inmdpi.com | Suppresses convection, allows for growth of sparingly soluble compounds, can yield highly perfect crystals. ias.ac.in | Gel density, pH, reactant concentrations, temperature. mdpi.com |
Characterization of As-Grown Single Crystals
The rigorous characterization of as-grown single crystals of erbium(III) sulfate octahydrate is fundamental to verifying their structural integrity, phase purity, and defining their physicochemical properties. A suite of analytical techniques is employed to investigate the crystallographic, spectroscopic, and thermal characteristics of these pink, monoclinic crystals. drugfuture.comresearchgate.netlookchem.com
Crystallographic Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the atomic arrangement within the crystal. Studies confirm that erbium(III) sulfate octahydrate crystallizes in the monoclinic system, belonging to the space group C2/c. researchgate.net This structure is isomorphic with the corresponding yttrium and other lanthanide sulfate octahydrates. drugfuture.com The lattice parameters, defining the dimensions of the unit cell, have been precisely determined and are crucial for understanding the material's fundamental structure.
Table 1: Crystallographic Data for Erbium(III) Sulfate Octahydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | C2/c | researchgate.net |
| a (Å) | 13.4421(4) | researchgate.net |
| b (Å) | 6.6745(2) | researchgate.net |
| c (Å) | 18.1642(5) | researchgate.net |
| β (°) | 102.006(1) | researchgate.net |
| Volume (ų) | 1590.2 | researchgate.net |
| Z | 4 | researchgate.net |
Note: The lattice parameters provided are for Holmium(III) sulfate octahydrate, which is isostructural with the erbium counterpart. Precise values for erbium sulfate octahydrate are expected to be very similar.
Spectroscopic Characterization
Spectroscopic techniques are vital for probing the vibrational and electronic properties of the crystals.
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the constituent polyatomic ions. The spectra for erbium(III) sulfate octahydrate exhibit characteristic bands corresponding to the stretching and bending vibrations of the sulfate (SO₄²⁻) tetrahedra and the water (H₂O) molecules. Analysis of these spectra confirms the presence and coordination environment of these groups within the crystal lattice.
Optical Absorption Spectroscopy: The optical absorption spectrum of Er³⁺ ions in the crystal is characterized by sharp absorption bands in the visible and near-infrared (NIR) regions. These absorptions are due to the intra-configurational 4f-4f electronic transitions of the erbium ion. The specific wavelengths and intensities of these transitions serve as a distinctive fingerprint for the Er³⁺ ion in this particular crystal host.
Thermal Analysis
The thermal stability and decomposition pathway of erbium(III) sulfate octahydrate are investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). exeteranalytical.co.uk
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When heated, erbium(III) sulfate octahydrate undergoes a multi-step mass loss corresponding to the sequential removal of its eight water molecules of hydration. drugfuture.com This process, known as dehydration, provides quantitative confirmation of the crystal's hydration state. The decomposition of the anhydrous erbium(III) sulfate to an oxysulfate and finally to erbium oxide occurs at significantly higher temperatures. researchgate.net
Differential Scanning calorimetry (DSC): DSC measures the heat flow into or out of a sample during a temperature change. The DSC curve for erbium(III) sulfate octahydrate shows a series of endothermic peaks. researchgate.net Each peak corresponds to a specific stage in the dehydration process, indicating the energy required to remove the water molecules from the crystal lattice. This data complements the TGA results by providing thermodynamic information about the decomposition process.
The combination of these characterization methods provides a comprehensive understanding of the structural and physical properties of the as-grown erbium(III) sulfate octahydrate single crystals, ensuring their quality and providing essential data for scientific research.
Advanced Spectroscopic Characterization of Erbium Iii Sulfate Octahydrate
Vibrational Spectroscopy
Vibrational spectroscopy provides a powerful means to investigate the molecular structure and bonding within erbium(III) sulfate (B86663) octahydrate. By analyzing the vibrational modes of the sulfate ions and water molecules, detailed information about their local environment and interactions can be obtained.
Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the vibrational modes of the molecular constituents of erbium(III) sulfate octahydrate. The infrared spectrum of a hydrated sulfate compound typically exhibits distinct bands corresponding to the vibrations of the sulfate (SO₄²⁻) ions and the water (H₂O) molecules. mdpi.comscirp.org
For the sulfate ion, which has Td symmetry in its free state, the primary vibrational modes are the symmetric stretch (ν₁), symmetric bend (ν₂), antisymmetric stretch (ν₃), and antisymmetric bend (ν₄). mdpi.comresearchgate.net In the crystalline environment of erbium(III) sulfate octahydrate, the symmetry of the sulfate ion is often lowered due to coordination with the erbium ion, leading to the splitting of degenerate modes and the appearance of otherwise infrared-inactive modes. mdpi.com
The water molecules in the hydrate (B1144303) give rise to characteristic bands in the FTIR spectrum. These include the O-H stretching vibrations, typically observed in the 3000–3700 cm⁻¹ region, and the H-O-H bending vibration, which appears around 1600–1700 cm⁻¹. mdpi.commdpi.com The positions and shapes of these bands are sensitive to the strength of hydrogen bonding within the crystal lattice.
A representative table of expected FTIR vibrational modes for a hydrated lanthanide sulfate is provided below.
Table 1: Typical FTIR Vibrational Modes for a Hydrated Lanthanide Sulfate
| Wavenumber Range (cm⁻¹) | Assignment |
|---|---|
| 3000 - 3700 | O-H stretching vibrations of water molecules (ν_OH) |
| 1600 - 1700 | H-O-H bending vibrations of water molecules (δ_HOH) |
| 1020 - 1250 | Antisymmetric stretching of sulfate ions (ν₃) |
| ~980 | Symmetric stretching of sulfate ions (ν₁) |
| 575 - 690 | Antisymmetric bending of sulfate ions (ν₄) |
| 400 - 520 | Symmetric bending of sulfate ions (ν₂) |
Note: The exact positions of the bands for Erbium(III) sulfate octahydrate may vary. Data compiled from representative lanthanide sulfate studies. mdpi.commdpi.com
Raman spectroscopy complements FTIR by providing information on both the internal vibrations of the polyatomic ions and the low-frequency lattice vibrations involving the motion of the erbium ions and the water and sulfate units as a whole. ias.ac.inacs.org
The internal vibrations of the sulfate ion are also active in the Raman spectrum. The symmetric stretching mode (ν₁) of the SO₄²⁻ ion, typically appearing around 980-1000 cm⁻¹, is usually very strong and sharp in the Raman spectrum. mdpi.comgeoscienceworld.org The other sulfate bending and stretching modes are also observable.
Lattice vibrations, which correspond to the collective motions of the atoms and molecules in the crystal, appear at lower frequencies (typically below 400 cm⁻¹). These modes are particularly sensitive to the crystal structure and the nature of the interactions between the constituent ions. Studying these low-frequency Raman bands can provide insights into the coordination environment of the Er³⁺ ion and the arrangement of the water molecules. ias.ac.in
The assignment of the observed vibrational bands in the FTIR and Raman spectra of erbium(III) sulfate octahydrate is based on a comparison with the known vibrational frequencies of free sulfate ions and water molecules, as well as with data from other hydrated sulfate compounds. mdpi.commdpi.comresearchgate.net
The sulfate ion (SO₄²⁻) in its free state possesses Td symmetry, with four fundamental vibrational modes: ν₁ (A₁, Raman active), ν₂ (E, Raman active), ν₃ (F₂, IR and Raman active), and ν₄ (F₂, IR and Raman active). In the crystal lattice of Er₂(SO₄)₃·8H₂O, the site symmetry of the sulfate ion is typically lower than Td. This reduction in symmetry can cause the degenerate E and F₂ modes to split into multiple components and can activate the ν₁ and ν₂ modes in the infrared spectrum. mdpi.com
The water molecules in the hydrate exhibit vibrational modes that are sensitive to their coordination and hydrogen bonding environment. mdpi.com The O-H stretching bands in the 3000-3600 cm⁻¹ region can be broad due to the variety of hydrogen bond strengths. The H-O-H bending mode is typically observed around 1640 cm⁻¹. mdpi.com Librational modes of the water molecules, which are restricted rotational motions, can also be observed at lower frequencies.
A detailed analysis of the number and positions of the split sulfate bands and the shifts in the water vibrational frequencies can provide information about the coordination of the sulfate ions to the erbium center and the nature of the hydrogen bonding network within the crystal. ias.ac.in
Table 2: Correlation of Free Sulfate Ion Vibrations to Lower Site Symmetries
| Free Ion (Td) | Site Symmetry C₂ᵥ | Site Symmetry C₃ᵥ |
|---|---|---|
| ν₁ (A₁) | A₁ (IR, R) | A₁ (IR, R) |
| ν₂ (E) | A₁ (IR, R) + A₂ (R) | E (IR, R) |
| ν₃ (F₂) | A₁ (IR, R) + B₁ (IR, R) + B₂ (IR, R) | A₁ (IR, R) + E (IR, R) |
| ν₄ (F₂) | A₁ (IR, R) + B₁ (IR, R) + B₂ (IR, R) | A₁ (IR, R) + E (IR, R) |
IR = Infrared active, R = Raman active. This table illustrates how the vibrational modes of the sulfate ion are affected by a reduction in symmetry.
Studying the vibrational spectra of erbium(III) sulfate octahydrate as a function of temperature can reveal information about phase transitions, changes in hydrogen bonding, and the dynamics of the water molecules. cambridge.org As the temperature is lowered, sharpening of the spectral bands is generally observed due to the reduction in thermal motion. cambridge.org
Shifts in the positions of the vibrational bands with temperature can also be indicative of structural changes. For instance, a blue shift (shift to higher wavenumber) of the O-H stretching bands upon cooling suggests a strengthening of the hydrogen bonds. cambridge.org Conversely, anomalous changes in the spectra, such as the appearance of new bands or the sudden splitting of existing bands at a specific temperature, can signal a phase transition to a different crystal structure.
This type of analysis is crucial for understanding the stability of the hydrated compound and the role of the water molecules in maintaining its structure at different temperatures.
Electronic and Luminescence Spectroscopy
Electronic spectroscopy probes the electronic transitions within the erbium(III) ion, providing insights into its energy level structure and the influence of the crystal field.
The optical absorption spectrum of erbium(III) sulfate octahydrate in the UV-Vis-NIR region is characterized by a series of sharp, relatively weak absorption bands. americanelements.com These bands arise from intra-configurational f-f electronic transitions within the 4f shell of the Er³⁺ ion. mdpi-res.com The 4f electrons are well-shielded from the surrounding ligands by the outer 5s and 5p electrons, resulting in narrow absorption lines that are characteristic of the specific lanthanide ion. semanticscholar.org
The transitions originate from the ⁴I₁₅/₂ ground state of the Er³⁺ ion to various excited J-multiplets. The positions of these absorption bands are primarily determined by the electronic structure of the free Er³⁺ ion, but the crystal field created by the surrounding sulfate ions and water molecules can cause a splitting of these J-levels into a number of Stark components. acs.org The number of these components depends on the site symmetry of the Er³⁺ ion in the crystal lattice.
The intensities of these f-f transitions can be analyzed using the Judd-Ofelt theory, which provides a framework for understanding the influence of the local environment on the transition probabilities. optica.org
Table 3: Selected f-f Transitions of the Er³⁺ Ion in the Visible and Near-Infrared Regions
| Transition from ⁴I₁₅/₂ to Excited State | Approximate Wavelength (nm) |
|---|---|
| ⁴I₁₃/₂ | ~1530 |
| ⁴I₁₁/₂ | ~980 |
| ⁴I₉/₂ | ~800 |
| ⁴F₉/₂ | ~650 |
| ⁴S₃/₂ | ~545 |
| ²H₁₁/₂ | ~520 |
| ⁴F₇/₂ | ~490 |
| ⁴F₅/₂ | ~450 |
| ⁴F₃/₂ | ~440 |
| ²G₉/₂ | ~410 |
| ⁴G₁₁/₂ | ~380 |
Note: The exact wavelengths can vary depending on the host material. researchgate.net
Photoluminescence and Photoluminescence Excitation (PLE) Spectroscopy
Photoluminescence (PL) and Photoluminescence Excitation (PLE) spectroscopy are powerful non-destructive techniques used to investigate the electronic structure and relaxation dynamics of luminescent materials. In the context of erbium(III) sulfate octahydrate, these methods provide deep insights into the behavior of the erbium ion's 4f electrons, which are responsible for its characteristic optical properties.
Detailed Analysis of Erbium(III) f-electron Luminescence
The luminescence of the trivalent erbium ion (Er³⁺) originates from intra-configurational f-f electronic transitions. The 4f electrons are well-shielded by the outer, filled 5s and 5p orbitals, resulting in sharp, line-like emission spectra that are relatively insensitive to the host material compared to other transition metals. theiet.org The ground state of the Er³⁺ ion (4f¹¹ configuration) is ⁴I₁₅/₂. lu.lv Excitation into higher energy levels is followed by non-radiative relaxation to the first excited state, ⁴I₁₃/₂, from which a radiatively efficient transition to the ground state occurs. This transition is of significant technological interest as it falls within the low-loss window of silica-based optical fibers. erbium.nl
In erbium(III) sulfate octahydrate, the Er³⁺ ions exhibit characteristic luminescence in the near-infrared (NIR) region, most notably around 1.54 µm, corresponding to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. erbium.nl Visible luminescence can also be observed, typically under upconversion mechanisms, arising from transitions from higher excited states such as ²H₁₁/₂, ⁴S₃/₂, and ⁴F₉/₂ to the ground state. uga.eduscirp.org The crystal field created by the sulfate anions and the water of hydration lifts the degeneracy of the J-multiplets, leading to a splitting of the energy levels (Stark levels) and giving fine structure to the emission and absorption spectra. lu.lv
The photoluminescence excitation (PLE) spectrum reveals which wavelengths are most effective at producing luminescence. For Er³⁺, the PLE spectrum consists of several sharp peaks corresponding to direct absorption from the ⁴I₁₅/₂ ground state to various excited states. researchgate.net By monitoring the intensity of the ~1540 nm emission while scanning the excitation wavelength, the absorption profile of the optically active Er³⁺ centers can be mapped. researchgate.net
| Transition | Approximate Wavelength Range (nm) | Region | Notes |
|---|---|---|---|
| ⁴I₁₅/₂ → ⁴I₁₃/₂ | ~1460 - 1580 | Near-Infrared (NIR) | Key transition for telecommunications. erbium.nlresearchgate.net |
| ⁴I₁₅/₂ → ⁴I₁₁/₂ | ~980 | Near-Infrared (NIR) | Commonly used for pumping in upconversion systems. researchgate.net |
| ⁴I₁₅/₂ → ⁴I₉/₂ | ~800 | Near-Infrared (NIR) | Another absorption band for NIR pumping. researchgate.net |
| ⁴I₁₅/₂ → ⁴F₉/₂ | ~650 - 660 | Visible (Red) | Can lead to red emission (⁴F₉/₂ → ⁴I₁₅/₂). researchgate.net |
| ⁴I₁₅/₂ → ⁴S₃/₂ | ~540 - 555 | Visible (Green) | Contributes to green upconversion emission. researchgate.net |
| ⁴I₁₅/₂ → ²H₁₁/₂ | ~520 - 530 | Visible (Green) | Strongly coupled to ⁴S₃/₂, contributes to green emission. scirp.orgresearchgate.net |
| ⁴I₁₅/₂ → ⁴F₇/₂ | ~488 | Visible (Blue-Green) | Absorption peak often observed in PLE spectra. open.ac.uk |
Energy Transfer Mechanisms in Doped Systems
While the intrinsic luminescence of Er³⁺ is well-defined, its intensity can be significantly enhanced through energy transfer (ET) in systems co-doped with other ions, known as sensitizers. researchgate.net A common and effective sensitizer (B1316253) for erbium is the ytterbium(III) ion (Yb³⁺). The Yb³⁺ ion has a simple energy level structure with only one excited state (²F₅/₂) above its ground state (²F₇/₂), and a strong absorption cross-section around 980 nm. researchgate.net
The primary energy transfer mechanism in Er³⁺/Yb³⁺ co-doped systems is: Yb³⁺(²F₅/₂) + Er³⁺(⁴I₁₅/₂) → Yb³⁺(²F₇/₂) + Er³⁺(⁴I₁₁/₂)
Following this transfer, the Er³⁺ ion non-radiatively decays to the ⁴I₁₃/₂ level, from which the 1.54 µm emission occurs. This process, known as sensitization or down-shifting, efficiently populates the desired Er³⁺ excited state by leveraging the broader and stronger absorption of the Yb³⁺ sensitizer. researchgate.net
Another important phenomenon is upconversion, where lower-energy photons are converted into higher-energy emission. uga.edu In systems containing Er³⁺, upconversion can occur through several mechanisms, including:
Excited State Absorption (ESA): An Er³⁺ ion already in an excited state (e.g., ⁴I₁₃/₂) absorbs a second pump photon to reach a higher energy level (e.g., ⁴F₉/₂).
Energy Transfer Upconversion (ETU): Two nearby excited Er³⁺ ions interact, with one transferring its energy to the other, promoting it to a higher excited state while de-exciting itself. For example: Er³⁺(⁴I₁₁/₂) + Er³⁺(⁴I₁₁/₂) → Er³⁺(⁴F₇/₂) + Er³⁺(⁴I₁₅/₂) .
These upconversion processes are responsible for the visible green and red light emitted from some erbium-doped materials when pumped with NIR light. uga.eduresearchgate.net The efficiency of these energy transfer processes is highly dependent on the concentration of the dopant ions and the nature of the host matrix, which influences the average distance between ions and the phonon energies of the lattice. researchgate.netnih.gov
| Mechanism | Description | Example Process | Typical Application |
|---|---|---|---|
| Sensitization (Down-shifting) | A sensitizer ion (e.g., Yb³⁺) absorbs a photon and transfers the energy to an activator ion (Er³⁺). researchgate.net | Yb³⁺ → Er³⁺ | Enhancing 1.5 µm emission in fiber amplifiers. uga.eduresearchgate.net |
| Excited State Absorption (ESA) | An already excited ion absorbs a second photon. uga.edu | Er³⁺(⁴I₁₃/₂) + photon → Er³⁺(⁴F₉/₂) | Visible upconversion lasers. uga.edu |
| Energy Transfer Upconversion (ETU) | Energy is transferred between two excited ions, promoting one to a higher state. uga.edunih.gov | Er³⁺(⁴I₁₁/₂) + Er³⁺(⁴I₁₁/₂) → Er³⁺(⁴F₇/₂) + Er³⁺(⁴I₁₅/₂) | Solid-state upconversion phosphors and lasers. open.ac.uk |
| Cross-Relaxation | An excited ion transfers part of its energy to a nearby ground-state ion, resulting in two ions in intermediate excited states. This is a quenching mechanism at high concentrations. researchgate.net | Er³⁺(⁴S₃/₂) + Er³⁺(⁴I₁₅/₂) → Er³⁺(⁴I₉/₂) + Er³⁺(⁴I₁₃/₂) | Leads to concentration quenching. researchgate.net |
Luminescence Quenching Phenomena
Luminescence quenching refers to any non-radiative process that depopulates an excited electronic state, reducing the efficiency of luminescence. In erbium(III) sulfate octahydrate, several quenching mechanisms are pertinent.
A primary cause of quenching for rare-earth ions is the coupling of the excited electronic states to high-frequency vibrations from the surrounding environment. researchgate.netrsc.org The O-H stretching vibrations from the water of hydration (in the octahydrate form) and C-H vibrations from organic ligands provide efficient non-radiative decay pathways. researchgate.netnih.gov The energy of the excited Er³⁺ state can be dissipated by exciting a few of these high-energy phonons, significantly shortening the luminescence lifetime and reducing the quantum yield. This is why materials intended for highly efficient optical applications often use deuterated or halogenated ligands and anhydrous host matrices to minimize the presence of these vibrational quenchers. researchgate.netnih.gov
Another significant quenching mechanism is "back-transfer," where the energy from an excited Er³⁺ ion is transferred back to a defect or trap state in the host lattice. erbium.nl This process is often thermally activated and is a major reason for the decrease in luminescence intensity at higher temperatures. erbium.nl
At high concentrations of Er³⁺, concentration quenching becomes dominant. This occurs due to cross-relaxation processes where an excited Er³⁺ ion interacts with a neighboring ground-state Er³⁺ ion. The excited ion de-excites to an intermediate level, while simultaneously promoting the neighboring ion to another intermediate level. For example, the transition ⁴S₃/₂ → ⁴I₉/₂ can be resonant with the ⁴I₁₅/₂ → ⁴I₁₃/₂ transition, leading to a non-radiative decay of the ⁴S₃/₂ state. researchgate.net This effect limits the optimal doping concentration for achieving maximum luminescence. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin levels induced by microwaves in the presence of a magnetic field. It is exclusively sensitive to species with unpaired electrons, making it an ideal tool for studying the Er³⁺ ion, which has a 4f¹¹ electronic configuration and is a Kramers ion (possessing an odd number of electrons). lu.lvnih.gov EPR provides detailed information about the electronic ground state and the local environment of the paramagnetic ion. lu.lv
Elucidation of Spin Hamiltonian Parameters for Erbium(III) Ions
The EPR spectrum of Er³⁺ in a crystalline environment is described by a spin Hamiltonian (H). For a Kramers ion like Er³⁺, the lowest-lying energy level in the ground state manifold (⁴I₁₅/₂) is a Kramers doublet, which is split by an external magnetic field. This allows the system to be described with an effective spin S = 1/2. The simplified spin Hamiltonian can be written as:
H = µₑ B ⋅ g ⋅ S + A ⋅ S ⋅ I
where:
µₑ is the Bohr magneton.
B is the external magnetic field vector.
g is the g-tensor, a second-rank tensor that reflects the anisotropy of the magnetic moment.
S is the effective electron spin operator (S=1/2).
A is the hyperfine coupling tensor.
I is the nuclear spin operator. The hyperfine term is only present for the ¹⁶⁷Er isotope (I=7/2, 23% natural abundance). lu.lv
The g-tensor is the most critical parameter obtained from the EPR spectrum of Er³⁺. It is highly sensitive to the symmetry of the crystal field at the ion's location. By measuring the spectrum at various orientations of the crystal with respect to the magnetic field, the principal values of the g-tensor (gₓ, gᵧ, g₂) can be determined. rsc.org These values directly probe the composition of the ground state Kramers doublet wave function, which is a mixture of different |J, mⱼ> states due to the crystal field. researchgate.net
| Parameter | Symbol | Description | Information Gained |
|---|---|---|---|
| g-tensor | gₓ, gᵧ, g₂ | Describes the anisotropy of the interaction between the electron's magnetic moment and the external magnetic field. lu.lv | Directly related to the local site symmetry of the Er³⁺ ion. An isotropic g-factor (gₓ=gᵧ=g₂) indicates cubic symmetry, axial symmetry (gₓ=gᵧ≠g₂) indicates tetragonal or trigonal symmetry, and rhombic symmetry (gₓ≠gᵧ≠g₂) indicates lower symmetries. rsc.orgresearchgate.net |
| Hyperfine Coupling Tensor | Aₓ, Aᵧ, A₂ | Describes the magnetic interaction between the electron spin and the nuclear spin of the ¹⁶⁷Er isotope. lu.lv | Provides unambiguous identification of the erbium impurity and gives insight into the covalent character of the metal-ligand bonds. researchgate.net |
Determination of Local Site Symmetry around Erbium(III) Centers
The anisotropy of the g-tensor is a direct fingerprint of the local point group symmetry at the site of the Er³⁺ ion. researchgate.net
Cubic Symmetry: In a perfectly cubic environment, the g-factor is isotropic (gₓ = gᵧ = g₂). For Er³⁺, the theoretical g-value in a cubic field is around 6.8. researchgate.net Deviations from this value can indicate the influence of excited states.
Axial Symmetry (Tetragonal or Trigonal): When the symmetry is lowered along one axis, the g-tensor becomes axial, with two principal values: g∥ (parallel to the symmetry axis) and g⊥ (perpendicular to the axis). researchgate.netnih.gov
Rhombic or Lower Symmetry: In environments with C₂ᵥ or lower symmetry, all three principal g-values are distinct (gₓ ≠ gᵧ ≠ g₂). rsc.org
In erbium(III) sulfate octahydrate, the Er³⁺ ion is coordinated by sulfate ions and water molecules. This coordination environment is expected to have low symmetry. rsc.org Therefore, a rhombic EPR spectrum with three different principal g-values would be anticipated. Analysis of the angular dependence of the EPR spectrum allows for the precise determination of these g-values and the orientation of the principal axes of the g-tensor relative to the crystal axes. This provides a detailed picture of the local coordination geometry and orientation of the Er³⁺ centers within the crystal lattice. researchgate.netnist.gov Changes in hydration or the crystal structure would lead to measurable changes in the spin Hamiltonian parameters, making EPR a sensitive probe of the structural integrity and local environment of the erbium ion. nih.gov
Studies of Magnetic Interactions and Anisotropy
The magnetic properties of erbium(III) sulfate octahydrate, a pink crystalline solid, have been a subject of significant scientific inquiry. The paramagnetic nature of this compound arises from the unpaired electrons in the 4f shell of the Erbium(III) ion. scispace.com Studies on the magnetic susceptibility and anisotropy of single crystals of Er₂(SO₄)₃·8H₂O have been conducted across a range of temperatures, from room temperature down to liquid-air temperatures. jps.jp These investigations aim to elucidate the influence of the crystalline electric field on the magnetic behavior of the Er³⁺ ions within the crystal lattice.
The magnetic susceptibility of powdered samples of erbium sulfate octahydrate has been measured from room temperature down to 14 K. researchgate.net The experimental data have been interpreted using the crystalline-field theory, which considers the splitting of the energy levels of the Er³⁺ ion due to the electric field created by the surrounding ligands. researchgate.net This theory is crucial for explaining the observed magnetic behavior, including the deviation from the simple Curie-Weiss law at lower temperatures. researchgate.net
A rigorous approach to understanding the magnetic properties involves the direct diagonalization of the Hamiltonian matrix for the Er³⁺ ion, which includes the effects of intermediate coupling and J-mixing under the crystal field. icm.edu.plicm.edu.pl This method has been employed to simulate the observed magnetic susceptibility and anisotropy data, allowing for the evaluation of the crystal field parameters. icm.edu.plicm.edu.pl It has been demonstrated that such a comprehensive calculation is necessary for obtaining an accurate set of parameters, which can differ significantly from those derived from more approximate models. icm.edu.plicm.edu.pl
The magnetic anisotropy of erbium(III) sulfate octahydrate refers to the directional dependence of its magnetic properties. The principal magnetic susceptibilities, measured along different crystal axes, provide insight into this anisotropy. jps.jp The differences in these susceptibilities are a direct consequence of the non-spherical distribution of the 4f electrons of the Er³⁺ ion and their interaction with the anisotropic crystal field. At very low temperatures, the exchange interaction between the lanthanide ions in insulating bulk materials like this compound is typically very small, leading to the absence of magnetic ordering until quite low temperatures are reached. researchgate.net
Table 1: Magnetic Susceptibility Data for Erbium(III) Sulfate Octahydrate
| Temperature (K) | Molar Magnetic Susceptibility (χ_m) / 10⁻⁶ cm³ mol⁻¹ |
|---|---|
| Room Temperature | +74600 scribd.com |
This table is interactive. Click on the headers to sort the data.
Correlation of Spectroscopic Data with Crystal Structure
The spectroscopic properties of erbium(III) sulfate octahydrate are intrinsically linked to its crystal structure. The arrangement of atoms in the crystal lattice determines the local symmetry around the Er³⁺ ions, which in turn governs the nature of the crystal field. This field lifts the degeneracy of the 4f electronic energy levels of the erbium ion, giving rise to the characteristic absorption and emission spectra of the compound.
The crystal structure of erbium(III) sulfate octahydrate has been determined to be orthorhombic, belonging to the space group Pbcn. mdpi.com The structure consists of Er³⁺ ions coordinated to water molecules and sulfate ions. Specifically, the crystal structure features intra- and interlayer hydrogen bonds between water molecules and sulfate oxygen atoms, with O···O distances ranging from 2.715 to 3.036 Å.
Spectroscopic techniques such as infrared (IR) spectroscopy provide valuable information about the coordination environment of the sulfate ions. The vibrational modes of the sulfate groups are sensitive to their coordination to the metal ions. researchgate.net Analysis of the IR spectra of lanthanide sulfates can reveal whether the sulfate ions are acting as monodentate, bidentate, or bridging ligands. researchgate.netscirp.org
The correlation between spectroscopic data and crystal structure is crucial for a complete understanding of the material's properties. For instance, the analysis of magnetic susceptibility and anisotropy data, as discussed in the previous section, relies heavily on an accurate description of the crystal field, which is derived from the known crystal structure. icm.edu.plicm.edu.pl By fitting the experimental magnetic data to theoretical models based on the crystal structure, researchers can extract the crystal field parameters. icm.edu.plicm.edu.pl These parameters quantify the strength and symmetry of the crystal field and provide a detailed picture of the electronic structure of the Er³⁺ ion in the solid state.
Furthermore, absorption spectra taken at various temperatures have been used to identify the energy levels of the Er³⁺ ion that are split by the crystal field. researchgate.net For instance, studies have found energy levels at 19, 41, and 86 cm⁻¹ above the ground state for Er³⁺ in the sulfate octahydrate lattice. researchgate.net This spectroscopic information directly probes the effects of the crystal structure on the electronic states of the lanthanide ion.
Table 2: Crystallographic Data for Erbium(III) Sulfate
| System | Space Group | a (Å) | b (Å) | c (Å) |
|---|---|---|---|---|
| Orthorhombic mdpi.com | Pbcn mdpi.com | - | - | - |
Theoretical and Computational Chemistry Studies of Erbium Iii Sulfate Octahydrate
Crystal Field and Ligand Field Theory Applications
The interaction between the central Er³⁺ ion and the surrounding ligands (eight water molecules and sulfate (B86663) ions) is described by crystal field theory (CFT) or the more comprehensive ligand field theory (LFT). In the crystal, the ligands create an electrostatic field that lifts the degeneracy of the 4f orbitals of the erbium ion, resulting in a splitting of the spectroscopic energy levels. libretexts.org
| Parameter | Type | Value (cm⁻¹) |
|---|---|---|
| F² | Free-Ion (Slater) | 101567 |
| F⁴ | Free-Ion (Slater) | 72473 |
| F⁶ | Free-Ion (Slater) | 51152 |
| ζ₄f | Free-Ion (Spin-Orbit) | 2369 |
| B²₀ | Crystal-Field | -1025 |
| B²₂ | Crystal-Field | 498 |
| B⁴₀ | Crystal-Field | -2358 |
| B⁴₂ | Crystal-Field | 227 |
| B⁴₄ | Crystal-Field | 1426 |
| B⁶₀ | Crystal-Field | 545 |
| B⁶₂ | Crystal-Field | -314 |
| B⁶₄ | Crystal-Field | -936 |
| B⁶₆ | Crystal-Field | 326 |
By diagonalizing the Hamiltonian that includes both the free-ion and crystal-field interaction terms, a theoretical energy level scheme can be generated. researchgate.net This scheme predicts the energies of the individual Stark levels for each J-multiplet of the Er³⁺ ion. The accuracy of the model and the calculated crystal field parameters is validated by comparing the calculated energy levels with those determined from high-resolution, low-temperature optical spectra. researchgate.net
The agreement between theoretical calculations and experimental results allows for the definitive assignment of spectral lines to specific electronic transitions. For example, relativistic configuration interaction calculations for the free Er³⁺ ion can predict the center of gravity for each multiplet, which is then split by the crystal field. The table below shows a comparison of calculated and experimental energy levels for several multiplet manifolds of the Er³⁺ ion, illustrating the high level of accuracy achievable with modern computational methods.
| Multiplet Manifold | Calculated Energy (cm⁻¹) | Experimental Energy (cm⁻¹) |
|---|---|---|
| ⁴I₁₃/₂ | 6647 | 6703 |
| ⁴I₁₁/₂ | 10258 | 10287 |
| ⁴I₉/₂ | 12404 | 12431 |
| ⁴F₉/₂ | 15291 | 15303 |
| ⁴S₃/₂ | 18402 | 18428 |
| ²H₁₁/₂ | 19179 | 19200 |
| ⁴F₇/₂ | 20536 | 20569 |
| ⁴F₅/₂ | 22197 | 22245 |
| ⁴F₃/₂ | 22567 | 22610 |
Computational Predictions for Magnetic Properties
The magnetic properties of compounds containing the Erbium(III) ion, such as Erbium(III) sulfate octahydrate, are fundamentally derived from its 4f electrons. Theoretical and computational chemistry provides powerful tools to predict and understand this magnetic behavior without the need for direct experimental measurement. Ab initio calculations, particularly methods like the Complete Active Space Self-Consistent Field (CASSCF), are employed to model the electronic structure of the Er(III) ion within its coordination environment. mdpi.comrsc.org These calculations account for the intricate interplay of electron-electron repulsion, spin-orbit coupling, and the crystal field effect imposed by the surrounding water molecules and sulfate ions.
By solving the electronic Schrödinger equation for the system, researchers can predict key magnetic parameters. These include the energy levels of the crystal field states, the g-tensor which describes the anisotropy of the magnetic moment, and the orientation of the magnetic anisotropy axis. rsc.org For instance, in various erbium complexes, these calculations have been used to rationalize slow magnetic relaxation and single-molecule magnet (SMM) behavior, which arises from a significant energy barrier to the reversal of magnetization. mdpi.comnih.gov The models can successfully reproduce experimental data, such as magnetization and molar susceptibility, by considering the active orbitals and effective spin coupling schemes. nih.gov Although specific computational studies focused solely on erbium sulfate octahydrate are not prevalent in the literature, the well-established methodologies applied to other erbium complexes are directly transferable and provide a robust framework for predicting its magnetic characteristics.
Table 1: Parameters Predicted by Computational Magnetic Studies of Er(III) Systems
| Parameter | Description | Computational Method | Relevance |
|---|---|---|---|
| Crystal Field Splitting | The splitting of the Er(III) ion's electronic states due to the electrostatic field of the surrounding ligands (water and sulfate ions). | CASSCF/RASSI-SO | Determines the energy of the ground and excited states, which is fundamental to magnetic anisotropy. |
| g-Tensor | A tensor that relates the magnetic moment of the ion to its angular momentum, describing the anisotropy of the magnetic response. | CASSCF/RASSI-SO | Predicts how the magnetic moment interacts with an external magnetic field along different crystallographic directions. |
| Magnetic Anisotropy Axis | The preferred orientation of the magnetic moment within the molecule. | SINGLE_ANISO | Crucial for understanding and predicting single-molecule magnet behavior and the energy barrier to magnetization reversal. |
Molecular Dynamics and Simulation Studies
MD simulations are particularly effective for studying the dynamics of water molecules within the hydration sphere of the erbium ion. Research on lanthanide ions in aqueous sulfate solutions reveals complex water exchange dynamics. rsc.orgaip.org In pure water, the exchange of a water molecule in the first hydration shell of a lanthanide ion typically occurs through an associative mechanism, where an incoming water molecule from the second shell binds before a first-shell water molecule is released. rsc.org
However, the presence of sulfate ions alters this process. Simulations show that for smaller lanthanide ions like erbium, the sulfate anions bind closely, causing steric crowding in the first hydration shell. rsc.org This crowding facilitates the dissociation of a water molecule, leading to a faster water-exchange rate compared to larger lanthanide ions. rsc.orgaip.org The sulfate ions can also screen the charge of the central erbium ion, weakening its interaction with water molecules in the second hydration shell and affecting their residency times and exchange pathways. nih.gov These simulations allow for the quantification of water molecule residency times, diffusion coefficients, and the precise mechanisms of ligand exchange, which are difficult to resolve experimentally.
Table 2: Key Processes in Water Dynamics from MD Simulations
| Process | Description | Influencing Factors | Predicted Outcome for Er(III) |
|---|---|---|---|
| Water Exchange | The process of a water molecule leaving the first hydration shell of the Er(III) ion and being replaced by another. | Ionic radius, presence of sulfate ions, temperature. | Faster exchange rates in sulfate solutions due to steric effects and charge screening. rsc.orgaip.org |
| Ligand Association/Dissociation | The binding or unbinding of water molecules or sulfate ions to the central erbium ion. | Strength of Er-O bonds, solvent environment. | A dissociative mechanism is more prominent for water exchange in the presence of sulfate. rsc.org |
| Water Molecule Residency Time | The average time a water molecule spends in the first or second hydration shell of the erbium ion. | Temperature, electrostatic interactions. | Shorter residency times are expected at higher temperatures and are modulated by the presence of sulfate anions. |
The structural integrity and phase behavior of this compound as a function of temperature can be effectively investigated using MD simulations. By running simulations at a range of different temperatures, one can monitor the stability of the crystal lattice. Key metrics such as the root-mean-square deviation (RMSD) of atomic positions from their initial crystallographic locations are calculated to identify the temperature at which the solid structure breaks down or undergoes a phase transition.
These simulations can model the process of dehydration, where the coordinated water molecules gain sufficient kinetic energy to escape from the crystal lattice. Studies on related hydrated sulfates show that this process typically occurs in discrete steps. govinfo.gov MD simulations can predict the onset temperature for the loss of lattice water, the subsequent transformation to lower hydrates, and eventually to the anhydrous erbium sulfate. The simulations also capture the increased vibrational motion and rotational freedom of the sulfate ions at elevated temperatures, which can precede the decomposition of the sulfate group itself at much higher temperatures, a known characteristic of rare earth sulfates. researchgate.net
Research Applications of Erbium Iii Sulfate Octahydrate in Advanced Materials
Optical and Photonic Materials Research
The intra-4f electronic transitions of the Er³⁺ ion are central to its applications in optical and photonic materials. These transitions, particularly the one at approximately 1.55 μm, coincide with the low-loss window of silica-based optical fibers, making erbium-doped materials indispensable for modern optical communications.
Erbium(III) sulfate (B86663) octahydrate serves as a crucial precursor for doping optical fibers to create Erbium-Doped Fiber Amplifiers (EDFAs). EDFAs are a cornerstone of long-haul fiber-optic communication systems, as they can directly amplify optical signals without the need for conversion to electrical signals and back. The fabrication of erbium-doped fibers typically involves the Modified Chemical Vapor Deposition (MCVD) process combined with a solution doping technique. In this method, a porous silica (B1680970) soot layer is deposited inside a silica tube, which is then immersed in a solution containing erbium ions, often derived from soluble salts like erbium(III) sulfate octahydrate. The erbium ions are absorbed into the porous layer, which is then vitrified to form the core of the optical fiber.
The fundamental principle behind the operation of an EDFA is the stimulated emission of photons from excited erbium ions. A pump laser, typically at a wavelength of 980 nm or 1480 nm, excites the erbium ions from their ground state to a higher energy level. When a weak optical signal at a wavelength within the erbium emission band (around 1550 nm) enters the doped fiber, it stimulates the excited erbium ions to return to their ground state, releasing photons that are identical in wavelength, phase, and direction to the signal photons. This process results in the amplification of the optical signal.
Table 1: Key Parameters of Erbium-Doped Fiber Amplifiers
| Parameter | Typical Value/Range | Significance |
| Operating Wavelength | C-band (1530-1565 nm), L-band (1565-1625 nm) | Coincides with the low-loss window of silica fibers. |
| Pump Wavelengths | 980 nm, 1480 nm | Efficiently excites Er³⁺ ions to achieve population inversion. |
| Gain | Up to 40 dB | The degree of signal amplification. |
| Noise Figure | 3-6 dB | A measure of the degradation of the signal-to-noise ratio. |
The performance of an EDFA is influenced by several factors, including the concentration of erbium ions, the length of the doped fiber, and the pump power. Researchers are continuously working on optimizing these parameters and exploring new host materials for erbium ions to enhance the gain, bandwidth, and efficiency of EDFAs.
The unique energy level structure of the Er³⁺ ion also makes it a valuable dopant for solid-state lasers. Erbium-doped crystals are utilized in laser systems that emit in various spectral regions, with the most prominent being around 1.6 μm and 3 μm. These wavelengths are of particular interest for applications in medicine, remote sensing, and materials processing due to their high absorption in water and atmospheric transparency windows.
Erbium(III) sulfate octahydrate can be used as a precursor in the synthesis of these laser crystals. The synthesis often involves crystal growth techniques such as the Czochralski or Bridgman-Stockbarger methods, where a melt of the host material is doped with a precise amount of an erbium compound. The choice of the host crystal is critical as it influences the spectroscopic properties of the Er³⁺ ions, including their absorption and emission cross-sections, and excited-state lifetimes.
Common host crystals for erbium doping include garnets like Yttrium Aluminum Garnet (YAG), fluorides, and glasses. Each host material offers a unique set of properties that can be tailored for specific laser applications. For instance, Er:YAG lasers are widely used in medical applications due to their 2.94 μm emission, which is strongly absorbed by water in biological tissues.
Table 2: Common Erbium-Doped Laser Host Crystals and Their Applications
| Host Crystal | Emission Wavelength(s) | Key Applications |
| Yttrium Aluminum Garnet (YAG) | ~1.6 µm, ~2.94 µm | Medicine (dentistry, dermatology), range finding. |
| Yttrium Lithium Fluoride (YLF) | ~1.6 µm, ~2.8 µm | Precision machining, optical amplification. |
| Gadolinium Gallium Garnet (GGG) | Broad emission around 1.6 µm | Telecommunications. |
| Phosphate (B84403) Glass | ~1.54 µm | Eye-safe lasers, fiber optic communications. |
Research in this area focuses on identifying new host materials and optimizing the doping concentration and crystal growth parameters to improve laser performance, including output power, efficiency, and beam quality.
Erbium(III) sulfate octahydrate is also utilized in fundamental research on the optical properties of materials, particularly in the areas of coloration and luminescence tuning. The characteristic pink color of erbium compounds arises from the absorption of light in the visible spectrum due to the intra-4f electronic transitions of the Er³⁺ ion. This property has been exploited for centuries in the coloring of glass and ceramics.
One area of active research is the development of upconversion materials, where the material absorbs two or more low-energy photons (e.g., in the infrared) and emits a single higher-energy photon (e.g., in the visible spectrum). Erbium is a key element in many upconversion systems, and studies often utilize erbium salts like the sulfate to introduce the ion into various host matrices. The efficiency and color of the upconverted light can be tuned by adjusting the host material and the concentration of erbium and other co-dopants.
Catalysis Research
The catalytic activity of lanthanide compounds, including those of erbium, is an area of growing research interest. The unique electronic structure and Lewis acidity of the lanthanide ions make them potential catalysts for a variety of organic transformations.
While research in this area is still emerging, lanthanide compounds are being explored for their potential catalytic applications in petroleum refining. Processes such as fluid catalytic cracking (FCC) and hydrocracking, which are essential for converting heavy crude oil fractions into more valuable products like gasoline and diesel, rely on highly active and selective catalysts.
Lanthanide-exchanged zeolites have been investigated as catalysts in FCC, where the lanthanide ions are believed to enhance the acidity and stability of the zeolite framework, leading to improved cracking activity and gasoline yields. Although specific studies focusing solely on erbium(III) sulfate octahydrate in this application are not widely reported, the general catalytic properties of lanthanides suggest a potential role for erbium compounds. Research has shown that lanthanum oxide (La₂O₃), a related lanthanide compound, is used as a catalyst in hydrocarbon cracking.
Further research is needed to fully evaluate the potential of erbium(III) sulfate octahydrate as a catalyst or catalyst precursor in petroleum refining. Key areas of investigation would include its effectiveness in promoting desired cracking reactions, its stability under harsh refinery conditions, and its economic viability compared to existing catalysts.
The development of efficient catalysts for environmental remediation is a critical area of research. Lanthanide-based materials are being investigated for their potential in various environmental catalysis applications, including the treatment of pollutants in water and air. One of the most well-known applications of catalysis in environmental protection is the catalytic converter in automobiles, which converts harmful exhaust gases into less toxic substances.
While platinum, palladium, and rhodium are the primary catalytic materials used in current three-way catalytic converters, there is ongoing research into alternative and more cost-effective materials. The catalytic properties of lanthanide oxides, such as cerium oxide, are already utilized in catalytic converters to promote the reduction of nitrogen oxides and the oxidation of carbon monoxide and unburned hydrocarbons.
Although specific research on the use of erbium(III) sulfate octahydrate in environmental catalysis is limited, the general catalytic activity of lanthanide compounds suggests that it could be a subject of future investigation. For instance, lanthanide sulfate complexes have been studied for their catalytic activity in the oxidation of cyclohexane, a reaction relevant to the production of precursors for nylon. This indicates the potential for erbium sulfate to participate in redox reactions that are central to many environmental catalysis processes.
Mechanistic Investigations of Catalytic Activity
Erbium(III) sulfate octahydrate, as a source of Er(III) ions, is recognized for its catalytic activity, which is primarily attributed to the Lewis acidic nature of the erbium cation. alfachemic.com The large ionic radius and high positive charge of Er(III) allow it to effectively coordinate with oxygen atoms in various functional groups, thereby activating the substrate for subsequent reactions. alfachemic.commdpi.com This characteristic is central to its role in a range of organic transformations.
The catalytic mechanism of erbium(III) salts, in general, involves the formation of a coordination complex between the Er(III) ion and the substrate. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. For instance, in the case of epoxide transformations, the erbium(III) ion coordinates to the oxygen atom of the epoxide ring. mdpi.com This coordination weakens the C-O bond, facilitating ring-opening by a nucleophile. mdpi.com The regioselectivity of such reactions is often influenced by the electronic and steric factors of the substrate, with the nucleophile preferentially attacking the less hindered or more electronically deficient carbon atom.
Magnetic Materials Research
Erbium(III) sulfate octahydrate is a subject of interest in the field of magnetic materials research due to the presence of the paramagnetic Er(III) ion. The magnetic properties of materials containing erbium are dictated by the 4f electrons of the Er(III) ion, which are well-shielded by the outer electron shells. This shielding results in sharp, well-defined electronic transitions and significant magnetic moments.
Studies of Low-Temperature Magnetic Behavior
The magnetic behavior of erbium-containing compounds at low temperatures is often complex and can exhibit phenomena such as long-range magnetic ordering and slow magnetic relaxation. For instance, studies on various erbium-doped materials have revealed magnetic transitions at temperatures below 1 K. mdpi.com The nature of these transitions, whether they are sharp or broad, can depend on the concentration of erbium and the presence of other magnetic ions. mdpi.com
Below is a table summarizing the low-temperature magnetic transition features observed in some erbium-doped compounds, which can provide a comparative context for the potential behavior of erbium(III) sulfate octahydrate.
| Erbium Content | Magnetic Transition Feature | Reference |
| Low Er content | Broad transitions, possibly linked to short-range correlations | mdpi.com |
| 25% and 50% Er content | Sharp transitions | mdpi.com |
Anisotropy and Exchange Coupling in Erbium(III) Sulfate Systems
Magnetic anisotropy is a key characteristic of many erbium-containing materials. mdpi.comchemrxiv.org This property, which describes the dependence of a material's magnetic properties on the direction of the applied magnetic field, arises from the interaction of the Er(III) ion's 4f electrons with the crystal electric field of the surrounding ligands. chemrxiv.org The symmetry of the coordination environment around the erbium ion plays a crucial role in determining the nature and magnitude of the magnetic anisotropy. chemrxiv.org In erbium-doped systems, a mixture of single-ion magnetic anisotropies can lead to complex magnetic behaviors, including irreversible processes observed in magnetic susceptibility measurements. mdpi.com
Exchange coupling refers to the magnetic interaction between neighboring magnetic ions. In erbium-based materials, this interaction can be either ferromagnetic (aligning the magnetic moments) or antiferromagnetic (aligning them in opposite directions). The strength and nature of the exchange coupling are dependent on the distance between the erbium ions and the presence of any mediating ligands or atoms. ungur.orgacs.org Studies on dinuclear erbium complexes have shown that antiferromagnetic Er-Er interactions can influence the magnetic relaxation dynamics. acs.org In some erbium systems, the anisotropic part of the exchange interaction can be of the same order of magnitude as the isotropic part. ku.dk
Potential in Quantum Computing Components (from general rare earth compound applications)
Rare earth ions, including erbium, are promising candidates for applications in quantum computing and quantum information processing. phantomsfoundation.comanu.edu.au This potential stems from their long electronic and nuclear spin coherence times and their ability to be interfaced with photons in the telecommunication C-band, which is crucial for long-distance quantum communication. phantomsfoundation.comaps.org
Erbium ions integrated into solid-state materials can act as quantum bits or "qubits," the fundamental units of quantum information. phantomsfoundation.com By implanting erbium ions into silicon nanophotonic devices, researchers have been able to enhance the light-matter coupling, which is essential for controlling and reading out the quantum state of the ion. phantomsfoundation.com The spin state of individual erbium ions can be initialized and read out optically with high fidelity. phantomsfoundation.com
The unique electronic structure of erbium ions also makes them suitable for use in quantum memories and quantum repeaters, which are essential components for building large-scale quantum networks. anu.edu.auaps.org The ability to entangle remote erbium-based quantum nodes via photonic links opens up possibilities for secure quantum communication and distributed quantum computing. phantomsfoundation.com While the direct application of erbium(III) sulfate octahydrate in this field is not yet established, the fundamental properties of the erbium ion make it a compelling subject for future research in the development of quantum computing components.
Comparative Analysis and Structure Property Relationships in Erbium Iii Sulfate Systems
Systematic Comparison with Anhydrous Erbium(III) Sulfate (B86663)
Erbium(III) sulfate exists in both hydrated and anhydrous forms, with the presence of water molecules in the crystal lattice significantly influencing its properties. The most common hydrate (B1144303) is erbium(III) sulfate octahydrate, Er₂(SO₄)₃·8H₂O. funcmater.comamericanelements.com The anhydrous form, Er₂(SO₄)₃, can be obtained through the thermal decomposition of the hydrated salt.
Structurally, erbium(III) sulfate octahydrate features erbium ions coordinated with water molecules and sulfate groups. The crystal structure is stabilized by a network of hydrogen bonds between the water molecules and the oxygen atoms of the sulfate anions. In contrast, anhydrous erbium(III) sulfate, which crystallizes in the orthorhombic space group Pbcn, features erbium ions with a coordination number of six. researchgate.netmdpi.com The Er³⁺ ions are octahedrally coordinated by oxygen atoms belonging to the sulfate tetrahedra, forming a three-dimensional network. researchgate.net
The presence of water of hydration in the octahydrate leads to a lower density compared to the anhydrous form. The density of erbium(III) sulfate octahydrate is reported to be between 3.205 and 3.22 g/cm³. americanelements.comvulcanchem.com The loss of water upon heating to form the anhydrous compound results in a more compact crystal lattice.
Inter-Lanthanide Series Comparisons of Sulfate Hydrates
Elucidating Trends in Structural, Spectroscopic, and Magnetic Properties
Across the lanthanide series, the sulfate hydrates exhibit systematic trends in their properties, largely driven by the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. byjus.comwikipedia.org While the octahydrate, Ln₂(SO₄)₃·8H₂O, is a common stoichiometry for many lanthanides, other hydration states are known, particularly for the earlier, larger lanthanides. mdpi.com For instance, nonahydrates (Ln = La, Ce) and pentahydrates (Ln = Ce, Nd) have been identified. mdpi.com
Structural Trends: The decrease in ionic size across the lanthanide series directly impacts the coordination environment of the metal ion in the sulfate hydrates. nih.gov This often leads to changes in the crystal structure and coordination number. For example, in a series of lanthanide-copper metallacrown sulfates, the Ln-O bond distances were found to follow the trend of the lanthanide contraction. iucr.orgresearchgate.netnih.gov As the lanthanide ion becomes smaller, it fits better into the cavity of the metallacrown ring. researchgate.netnih.gov This effect is also observed in other lanthanide coordination polymers where the coordination number of the lanthanide ion decreases from nine for the larger ions to eight or seven for the smaller ions. nih.gov
Spectroscopic Properties: The spectroscopic properties of lanthanide sulfate hydrates are characterized by the electronic transitions within the 4f orbitals of the lanthanide ions. These transitions give rise to sharp and characteristic absorption and emission bands. acs.orgnih.gov The crystal field environment, influenced by the coordinating water molecules and sulfate ions, can cause splitting of these energy levels. open.edu Comparative studies of the luminescence of crystalline hydrates of various lanthanide(III) sulfates (including Ce, Pr, Sm, Eu, Gd, Tb, Dy) have shown that the positions of the emission bands are characteristic of the specific lanthanide ion. mathnet.ru Infrared spectroscopy can be used to probe the coordination of the sulfate groups, as the symmetry of the sulfate ion is lowered upon coordination to a metal center, leading to the splitting of its vibrational modes. acs.org
Magnetic Properties: The magnetic properties of lanthanide sulfate hydrates are determined by the number of unpaired 4f electrons in the lanthanide(III) ion. nih.govtandfonline.com Many lanthanide ions are paramagnetic due to the presence of these unpaired electrons. acs.org Studies on Gd³⁺ doped into various lanthanide sulfate octahydrates have shown a linear relationship between the spin-Hamiltonian parameter b²₀ and the ionic radius of the host lanthanide ion. aip.org This indicates a systematic change in the crystal field as the size of the lanthanide host changes. In some cases, weak antiferromagnetic interactions between adjacent lanthanide cations have been observed, mediated by the bridging sulfate or oxalate (B1200264) ligands. tandfonline.com
Influence of Ionic Radii on Coordination Environment
The lanthanide contraction, the progressive decrease in the ionic radii of the trivalent lanthanide ions from La³⁺ to Lu³⁺, is a dominant factor in determining the coordination environment in lanthanide sulfate hydrates. byjus.comwikipedia.orgopen.eduaskiitians.com This steady decrease in size influences the coordination number, the geometry of the coordination polyhedron, and the bond distances between the lanthanide ion and the coordinating ligands (water molecules and sulfate ions).
As the ionic radius decreases, the lanthanide ion can accommodate fewer ligands in its primary coordination sphere. This can lead to a change in the coordination number across the series. For instance, in a series of lanthanide coordination polymers with sulfate and isonicotinate (B8489971) N-oxide ligands, the coordination number decreases from nine for the larger ions (La, Ce, Pr) to eight for the medium-sized ions (Nd, Sm, Eu, Gd, Tb) and finally to seven for the smaller ions (Dy, Ho, Er, Tm, Yb, Lu). nih.gov This change in coordination number is a direct consequence of the increasing steric crowding around the smaller lanthanide ions.
The geometry of the coordination polyhedron is also affected. In a series of isostructural lanthanide-copper metallacrown sulfates, the smaller lanthanide cations fit better into the cavity of the metallacrown ring, leading to a less distorted coordination environment. researchgate.netnih.gov The Ln–O bond distances consistently decrease across the series, in line with the decreasing ionic radii. iucr.orgresearchgate.netnih.gov
Role of Hydration State in Modulating Material Properties
The number of water molecules in the crystal lattice of a lanthanide sulfate has a profound effect on its physical and chemical properties. The hydration state influences the crystal structure, thermal stability, solubility, and even the spectroscopic and magnetic properties.
For example, erbium(III) sulfate dihydrate (Er₂(SO₄)₃·2H₂O) has a higher density and greater thermal stability compared to the octahydrate form. vulcanchem.com The removal of water molecules generally leads to a more compact and stable structure. The process of dehydration can be studied using techniques like thermogravimetric analysis (TGA), which reveals the temperatures at which water molecules are lost. The thermal decomposition of lanthanide sulfate hydrates typically proceeds through a series of intermediate hydrates before forming the anhydrous salt. mdpi.com
The solubility of lanthanide sulfates is also dependent on the hydration state. Erbium(III) sulfate octahydrate is described as being moderately soluble in water. funcmater.comamericanelements.com The presence of coordinated water molecules facilitates the interaction with bulk water, promoting dissolution.
Spectroscopically, the water molecules in the coordination sphere influence the crystal field experienced by the lanthanide ion. Changes in the hydration state can lead to shifts in the positions and intensities of the f-f electronic transitions, which can be observed in absorption and luminescence spectra.
Establishing Fundamental Structure-Property Relationships for Rational Design
Understanding the relationships between the crystal structure and the resulting properties of erbium(III) sulfate and its analogues is crucial for the rational design of new materials with tailored functionalities. iastate.edu The systematic trends observed across the lanthanide series provide a powerful tool for predicting the properties of yet-to-be-synthesized compounds.
By controlling factors such as the choice of lanthanide ion (and thus its ionic radius), the hydration state, and the presence of other coordinating ligands, it is possible to fine-tune the structural, spectroscopic, and magnetic properties of these materials. For example, the predictable nature of the lanthanide contraction allows for the systematic variation of interatomic distances and coordination environments, which in turn affects the crystal field splitting and magnetic interactions. nih.goviucr.orgresearchgate.netnih.gov
Emerging Research Directions and Future Outlook for Erbium Iii Sulfate Octahydrate
Synthesis of Nanocrystalline and Low-Dimensional Forms
The functional properties of materials are highly dependent on their size, shape, and dimensionality. Consequently, a major area of emerging research is the synthesis of nanocrystalline and low-dimensional forms of erbium compounds. These efforts aim to harness the unique optical and magnetic properties that arise at the nanoscale. researchgate.net
Researchers are exploring various facile methods to produce these advanced materials. For instance, low-dimensional nanostructures of erbium oxide hydroxide, such as nanofibres, nanorods, and nanolayers, have been selectively synthesized using hydrothermal methods. researchgate.net This technique involves controlling parameters like pH, temperature, and pressure to direct the morphology of the final product. researchgate.net Other promising techniques include co-precipitation for creating erbium-doped nanocrystals and sol-gel processes for fabricating erbium-doped thin films. nanochemres.orgnih.gov The sol-gel method, in particular, has shown to be effective for incorporating significant concentrations of Er³⁺ ions at lower calcination temperatures. researchgate.net
These methods allow for the creation of materials with tailored characteristics. For example, erbium oxide nanocrystallites with a size of 10 nm have been prepared through the thermal decomposition of an erbium-glycine complex. nih.gov Similarly, erbium-doped silica (B1680970) films have been synthesized with varying erbium concentrations and annealing temperatures to optimize their photoluminescence properties. nih.gov The development of these synthesis routes is critical for the future application of erbium compounds in optoelectronics and photonics. researchgate.net
| Synthesis Method | Resulting Nanostructure | Key Findings/Characteristics | Reference |
|---|---|---|---|
| Hydrothermal Synthesis | Nanofibres, Nanorods, Nanolayers (Erbium Oxide Hydroxide) | Morphology is controlled by pH; nanofibres (pH 12), nanorods (pH 13), nanolayers (pH 6). researchgate.net | researchgate.net |
| Thermal Decomposition | Erbium Oxide Nanocrystallites | Produces ultra-fine powder with crystallite sizes around 10 nm. nih.gov | nih.gov |
| Sol-Gel Process | Erbium-Doped Silica Thin Films | Allows for homogeneous, crack-free films with optimized photoluminescence at specific annealing temperatures (e.g., 800 °C). nih.gov | nih.gov |
| Co-precipitation | Erbium-Doped Zinc Tungstate (ZnWO4) Nanocrystals | Results in nanoparticles with a spherical morphology and an average size of 140 nm. nanochemres.org | nanochemres.org |
Advanced In-Situ Characterization Under Operando Conditions
To fully understand and optimize the performance of erbium sulfate-based materials, it is crucial to study their dynamic behavior under real operating conditions. While traditional characterization techniques provide valuable static information, advanced in-situ and operando characterization methods are emerging as a vital research frontier. These techniques allow scientists to observe the structural, chemical, and physical changes in a material as they happen.
For lanthanide sulfate (B86663) complexes, techniques like single-crystal X-ray diffraction and various spectroscopies are used to determine crystal structures and coordination modes. researchgate.net However, these are typically performed under static conditions. The next step is to apply techniques like time-resolved laser-induced luminescence (TRLIL) to probe the speciation and complexation of lanthanide ions, including their interactions with sulfate, in real-time and in solution. nih.govresearchgate.net
Studying materials under operando conditions—for instance, observing an erbium-doped catalyst during a chemical reaction or a phosphor while it is emitting light—can reveal reaction mechanisms, identify transient intermediate species, and understand degradation pathways. This knowledge is indispensable for designing more robust and efficient materials for applications ranging from catalysis to optical devices. The future in this area lies in developing and adapting synchrotron-based X-ray techniques and advanced spectroscopic methods to create controlled environments that mimic the actual working conditions of erbium sulfate-based materials.
Integration into Multifunctional Hybrid Materials
A significant trend in modern materials science is the development of multifunctional hybrid materials, which combine distinct organic and inorganic components to achieve synergistic properties. nih.govnih.gov The unique optical and electronic properties of erbium ions make them prime candidates for integration into such hybrid systems. examples.com
Researchers are actively developing nanocomposites where erbium-doped nanocrystals are dispersed within polymer matrices. acs.org This approach aims to combine the processability and flexibility of polymers with the potent luminescent properties of erbium. acs.org Such materials are being investigated for applications like cost-effective waveguide amplifiers and optical sensors. acs.org The challenge lies in achieving a uniform dispersion of the nanocrystals within the matrix to avoid agglomeration, which can quench luminescence. acs.org
The creation of these hybrid materials involves a delicate balance of structure, biocompatibility, and stability. nih.gov The synergy between the "hard" inorganic components and the "soft" organic building blocks can lead to novel materials with spatially ordered functional domains. nih.gov These advanced composites could find use in fields as diverse as nanomedicine, for applications like biosensors and theranostics, and in sustainable energy technologies. nih.govnih.gov
| Hybrid System | Components | Potential Application | Key Feature | Reference |
|---|---|---|---|---|
| Polymer Nanocomposite Thin Film | Erbium-doped ceria nanocrystals and siloxane polymer | Waveguide amplifiers, optical sensors | Combines high-quality optical properties of nanocrystals with the processability of polymers. acs.org | acs.org |
| Erbium-Doped Ferrites | Erbium, Magnesium, and Strontium Ferrite nanoparticles | Magnetic devices, microwave frequency devices | Co-doping allows for tuning of magnetic properties like coercivity and remanence. ijaresm.com | ijaresm.com |
| Inorganic-Organic Hybrids | Inorganic matrices (e.g., mesoporous silica) and organic polymers | Sensing, catalysis, energy | Creates "reactive pockets" of nanoscale size with highly controlled chemistry and interactions. nih.gov | nih.gov |
Theoretical Prediction and High-Throughput Screening of Analogues
The discovery of new materials is being accelerated by the integration of computational prediction and high-throughput experimental methods. rsc.org For erbium and its analogues, theoretical modeling provides powerful insights into the stability and properties of novel compounds under various conditions, such as extreme pressure.
First-principles calculations combined with algorithms like particle swarm optimization are being used to predict the phase diagrams and crystal structures of new erbium compounds, such as erbium-nitrogen and erbium-hydride systems. researchgate.netmdpi.com These computational studies can identify potentially stable materials with remarkable properties, for example, high-energy-density materials or high-temperature superconductors, guiding experimental synthesis efforts toward the most promising candidates. researchgate.netmdpi.com
Complementing these theoretical efforts, high-throughput screening (HTS) allows for the rapid synthesis and testing of large libraries of materials. rsc.org For instance, HTS methods have been developed to screen libraries of lanthanide complexes for their catalytic activity in reactions like ring-opening polymerization. rsc.org Similarly, fluorescence-based HTS has been used to identify novel lanthanide oxide catalysts for transesterification, a key reaction in biodiesel production. rsc.org These combined computational and HTS approaches dramatically reduce the time and resources needed to discover and optimize new functional materials based on erbium and other rare earths.
| Compound/System | Methodology | Predicted/Screened Property | Significance | Reference |
|---|---|---|---|---|
| Erbium-Nitrogen Compounds (e.g., ErN6) | First-principles calculation, particle swarm optimization | High energy density, high detonation velocity | Potential application as high-energy-density materials. researchgate.net | researchgate.net |
| Erbium Hydrides (e.g., ErH6) | Density Functional Theory (DFT) calculations | High-pressure superconductivity (Tc up to 181 K at 300 GPa) | Exploration of novel superconductors. mdpi.com | mdpi.com |
| Lanthanide Complexes | High-Throughput Synthesis and Screening | Catalytic activity in polymerization | Rapidly identifies best metal-ligand combinations for controlled polymerization. rsc.org | rsc.org |
| Lanthanide Metal Oxides | Fluorescence-based High-Throughput Screening | Catalytic activity in transesterification | Discovery of efficient heterogeneous catalysts for biodiesel production. rsc.org | rsc.org |
Exploration of Novel Quantum Phenomena and Exotic States
The unique electronic configuration of erbium, with its partially filled 4f electron shell, gives rise to distinct optical and magnetic properties that make it a fascinating subject for fundamental quantum research. examples.com Scientists are exploring the use of erbium atoms and ions to investigate novel quantum phenomena and create exotic states of matter.
A key area of this research is in the development of quantum networks and quantum computing. mpg.de Individual erbium atoms embedded in solid-state hosts, such as silicon, are being studied as potential qubits—the fundamental units of quantum information. mpg.de Erbium is particularly attractive because its optical transitions occur in the telecom C-band, the same wavelength range used in fiber-optic communications, making it an ideal candidate for spin-photon interfaces in long-distance quantum networks. arxiv.org
Furthermore, ultracold erbium atoms are used to create dipolar quantum gases. iaea.org Erbium's large magnetic moment leads to strong, long-range, and anisotropic dipole-dipole interactions between atoms. iaea.org These interactions give rise to fascinating many-body quantum phenomena not observed in gases with only short-range contact interactions. iaea.orgerbium.at Studies of Rydberg states in erbium, where an electron is excited to a very high energy level, also open pathways for quantum simulation, allowing researchers to model complex quantum systems. aps.orgerbium.at This fundamental research into the quantum properties of erbium could lay the groundwork for revolutionary new technologies. mpg.de
Q & A
Q. What methods are recommended for synthesizing high-purity erbium sulfate octahydrate single crystals?
Methodological Answer: Single crystals can be synthesized by dissolving erbium oxide (Er₂O₃) in concentrated sulfuric acid, followed by controlled evaporation. For example, tthis compound crystals were prepared by dissolving Tb₄O₇ in H₂SO₄, heating the solution near dryness, and recrystallizing in a methanolic aqueous solution with slow evaporation at room temperature . Adapting this method for erbium involves using Er₂O₃ as the starting material. Ensure stoichiometric control and purity of reactants to minimize impurities.
Q. How can the crystal structure of this compound be confirmed experimentally?
Methodological Answer: X-ray diffraction (XRD) is the primary method for structural confirmation. For isostructural rare-earth sulfates like Tb₂(SO₄)₃·8H₂O, XRD revealed a square antiprismatic coordination of the rare-earth ion with eight oxygen atoms from water and sulfate groups, with bond distances ranging 2.298–2.482 Å . Pair XRD with Rietveld refinement to resolve lattice parameters and hydrogen bonding networks.
Q. What analytical techniques are used to assess purity and trace impurities in this compound?
Methodological Answer: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies trace rare-earth impurities (e.g., Dy, Eu), with typical limits <2000 ppm . Complement this with thermogravimetric analysis (TGA) to verify hydration states and sulfate content. High-purity samples (≥99.9% metals basis) should show consistent thermal decomposition profiles matching theoretical mass losses for 8H₂O .
Advanced Research Questions
Q. How does the coordination environment of erbium influence its optical or catalytic properties?
Methodological Answer: The square antiprismatic coordination of Er³⁺ by four water molecules and four sulfate oxygens (as seen in isostructural Tb/Dy analogs) creates a rigid ligand field, affecting 4f-4f electronic transitions. This geometry can enhance luminescence efficiency or alter redox behavior in catalytic applications. Modify the coordination by introducing chelating agents (e.g., bipyridine) to study changes in emission spectra or catalytic activity .
Q. What role does the hydrogen bonding network play in stabilizing the crystal lattice of this compound?
Methodological Answer: Hydrogen bonds between water molecules and sulfate groups (O···O distances: 2.715–3.036 Å) form intra- and interlayer connections, stabilizing the 2D layered structure . Use neutron diffraction to map hydrogen positions and computational modeling (DFT) to quantify bond energies. Disrupting this network via dehydration or solvent substitution can lead to phase transitions or altered solubility.
Q. Can this compound serve as a precursor for advanced materials, such as doped ceramics or catalysts?
Methodological Answer: Yes. For example, cerium sulfate octahydrate has been used as an oxygen carrier in chemical looping processes . Erbium sulfate’s thermal decomposition (dehydration at ~400°C ) can generate Er₂(SO₄)₃, which may act as a dopant in phosphors or catalysts. Optimize calcination conditions (temperature, atmosphere) to control particle size and crystallinity for target applications.
Data Contradiction and Troubleshooting
Q. How should researchers address discrepancies in reported hydration states or purity levels across studies?
Methodological Answer: Cross-validate using multiple techniques:
- Hydration States: Combine TGA (mass loss at 100–200°C for H₂O) with Karl Fischer titration for precise water content .
- Purity: Compare ICP-MS data with supplier certificates (e.g., 99.9% metals basis ) and replicate syntheses under inert atmospheres to exclude oxide/hydroxide contaminants.
Q. Why might XRD patterns of this compound differ from theoretical models?
Methodological Answer: Variations may arise from:
- Crystallization Conditions: Fast evaporation can yield smaller crystals with defects. Use slow evaporation (weeks) for optimal diffraction quality .
- Hydration Variability: Partial dehydration during XRD measurement alters lattice parameters. Maintain humidity control during data collection.
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use gloves (nitrile) and goggles to avoid skin/eye contact (H315, H319 ).
- Ventilation: Employ fume hoods to prevent inhalation of dust (H335 ).
- Storage: Keep in airtight containers with desiccants to prevent moisture absorption and CO₂ contamination, which can form carbonate impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
